6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one
Description
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one is a benzo[b]furan derivative featuring a 3-chlorophenylmethoxy group at the 6-position and a 2-thienylmethylene substituent at the 2-position. The benzo[b]furan core is a privileged scaffold in medicinal chemistry due to its aromatic and electronic properties, which facilitate interactions with biological targets. The thienylmethylene group contributes π-conjugation, which may influence molecular rigidity and target engagement .
Properties
Molecular Formula |
C20H13ClO3S |
|---|---|
Molecular Weight |
368.8 g/mol |
IUPAC Name |
(2Z)-6-[(3-chlorophenyl)methoxy]-2-(thiophen-2-ylmethylidene)-1-benzofuran-3-one |
InChI |
InChI=1S/C20H13ClO3S/c21-14-4-1-3-13(9-14)12-23-15-6-7-17-18(10-15)24-19(20(17)22)11-16-5-2-8-25-16/h1-11H,12H2/b19-11- |
InChI Key |
ZEHOFFXKYNYIHN-ODLFYWEKSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CS4)/O3 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CS4)O3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions can vary widely depending on the desired transformation, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products.
Scientific Research Applications
6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways and targets.
Mechanism of Action
The mechanism of action of 6-[(3-Chlorophenyl)methoxy]-2-(2-thienylmethylene)benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
Chlorophenyl Substituents
- Target Compound : The 3-chlorophenylmethoxy group at position 6 provides meta-substitution, balancing steric and electronic effects. Chlorine’s electron-withdrawing nature may reduce electron density on the benzo[b]furan ring, impacting reactivity and intermolecular interactions .
- 2-(4-Chlorophenyl)benzo[b]furan (Analog) : Para-chlorine substitution maximizes electronic effects but may reduce solubility due to increased hydrophobicity .
Heterocyclic Variations
- 2-(2-Thienylmethylene) vs. Benzodioxin Derivatives :
- The target compound’s thienylmethylene group (2-thienyl) offers sulfur-mediated π-stacking and distinct electronic profiles compared to oxygen-rich benzodioxin derivatives (e.g., (2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylene] analog, ). Thiophene’s lower electronegativity may enhance lipophilicity and membrane permeability .
Solubility and Lipophilicity
- The 3-chlorophenylmethoxy group increases hydrophobicity compared to methoxy-substituted analogs (e.g., (2Z)-2-[(3-methoxyphenyl)methylidene]-6-(3-methylbut-2-enoxy)-1-benzofuran-3-one, ). Methoxy groups enhance solubility but may reduce membrane permeability .
Structural Rigidity
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
